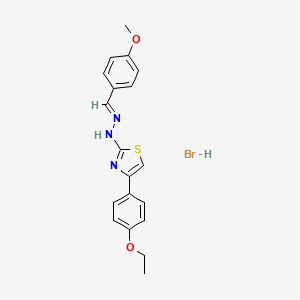

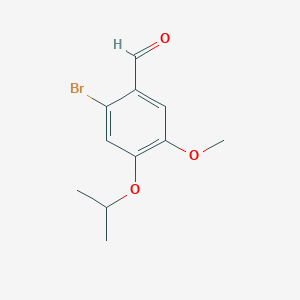

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C19H20BrN3O2S and its molecular weight is 434.35. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Methods Used in Determining Antioxidant Activity

This study presents a critical review of various tests used to determine antioxidant activity, including their detection mechanisms, applicability, advantages, and disadvantages. The paper discusses assays based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), as well as mixed tests. These methods, based on spectrophotometry, have been successfully applied in analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical methods, along with chemical assays, may clarify the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

Applications of Redox Mediators in the Treatment of Organic Pollutants

This review explores the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. It highlights the efficacy of redox mediators in enhancing the substrate range and degradation efficiency of enzymes such as laccases and peroxidases against recalcitrant compounds. The paper also discusses the potential future role of enzyme–redox mediator systems in the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Synthetic Procedures of Benzazoles

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

This review focuses on the chemical aspects of 2-guanidinobenzazoles (2GBZs), highlighting their potential as therapeutic agents. It summarizes the synthetic approaches to 2GBZs, including modifications and functionalization with various moieties, and discusses their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. The paper aims to facilitate synthetic chemists in developing new pharmacophores (Rosales-Hernández et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Amyloid Imaging in Alzheimer's Disease

This paper reviews the development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains. It discusses the potential of PET amyloid imaging techniques in understanding the pathophysiological mechanisms, early detection of Alzheimer's disease, and their use in evaluating new antiamyloid therapies. The study highlights the significant progress and implications of amyloid imaging in clinical practice (Nordberg, 2007).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S.BrH/c1-3-24-17-10-6-15(7-11-17)18-13-25-19(21-18)22-20-12-14-4-8-16(23-2)9-5-14;/h4-13H,3H2,1-2H3,(H,21,22);1H/b20-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBNHHNYWRVAPA-BGDWDFROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)

![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)

![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)

![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2607185.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)